molecular formula C7H14O2 B3052520 5-Hydroxy-5-methylhexan-2-one CAS No. 42137-04-2

5-Hydroxy-5-methylhexan-2-one

Cat. No.: B3052520
CAS No.: 42137-04-2
M. Wt: 130.18 g/mol
InChI Key: GNNBSAPGFGNCCT-UHFFFAOYSA-N
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Description

5-Hydroxy-5-methylhexan-2-one is an organic compound with the molecular formula C7H14O2. It is a colorless liquid with a pleasant fruity odor. This compound is used in various chemical reactions and has applications in different fields, including organic synthesis and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Hydroxy-5-methylhexan-2-one can be synthesized through several methods. One common method involves the oxidation of 5-methylhexan-2-one using an oxidizing agent such as hydrogen peroxide in the presence of a catalyst. The reaction conditions typically include a controlled temperature and pH to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale oxidation processes. These processes use continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced catalysts and optimized reaction parameters ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-5-methylhexan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Hydroxy-5-methylhexan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Hydroxy-5-methylhexan-2-one involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, leading to various biochemical effects. The hydroxyl group and ketone functional group play crucial roles in its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hydroxy-5-methylhexan-2-one is unique due to the presence of both a hydroxyl group and a ketone functional group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and industrial applications .

Properties

IUPAC Name

5-hydroxy-5-methylhexan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-6(8)4-5-7(2,3)9/h9H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNNBSAPGFGNCCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC(C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20452885
Record name 5-hydroxy-5-methylhexan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42137-04-2
Record name 5-hydroxy-5-methylhexan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-hydroxy-5-methylhexan-2-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Quantity
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CC(C)(O)CCC1(C)OCCO1
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Synthesis routes and methods II

Procedure details

The obtained 2-methyl-4-(2-methyl[1,3]dioxolan-2-yl)butan-2-ol (21.18 g) was dissolved in acetone (165 ml). Thereafter, 1 M hydrochloric acid (6.6 ml) was added to the solution, and the obtained mixture was stirred at a room temperature for 2 hours. The reaction solution was neutralized with an aqueous 1 M sodium hydroxide solution. Thereafter, a saturated saline solution (100 ml) was added thereto, and acetone was then distilled off under a reduced pressure. After extraction with chloroform (200 ml×4), the organic layer was dried over anhydrous sodium sulfate. The solvent was then eliminated under a reduced pressure to obtain 5-hydroxy-5-methylhexan-2-one (14.23 g).
Name
2-methyl-4-(2-methyl[1,3]dioxolan-2-yl)butan-2-ol
Quantity
21.18 g
Type
reactant
Reaction Step One
Quantity
165 mL
Type
solvent
Reaction Step One
Quantity
6.6 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
100 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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